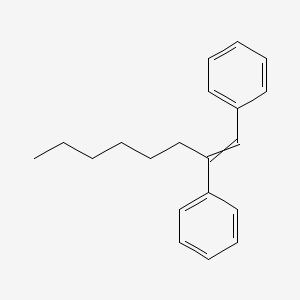
1,1'-(Oct-1-ene-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oct-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an octene chain flanked by two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with octene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an octene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the octene chain.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Oct-1-ene-1,2-diyl)dibenzene has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene involves its interaction with molecular targets through its functional groups The benzene rings can participate in π-π interactions, while the octene chain can undergo various chemical modifications
Comparaison Avec Des Composés Similaires
1,1-Diphenylethylene: Similar structure with an ethylene chain instead of an octene chain.
1,2-Diphenylcyclobutane: Contains a cyclobutane ring instead of an octene chain.
1,1’-Cyclobutane-1,2-diyldibenzene: Another compound with a cyclobutane ring.
Uniqueness: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene is unique due to its longer octene chain, which provides different chemical and physical properties compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific molecular interactions and reactivity.
Propriétés
Numéro CAS |
104729-87-5 |
|---|---|
Formule moléculaire |
C20H24 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-phenyloct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H24/c1-2-3-4-9-16-20(19-14-10-6-11-15-19)17-18-12-7-5-8-13-18/h5-8,10-15,17H,2-4,9,16H2,1H3 |
Clé InChI |
BQERATRKCGNNQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















